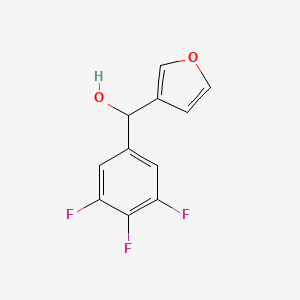

Furan-3-yl(3,4,5-trifluorophenyl)methanol

Description

Properties

IUPAC Name |

furan-3-yl-(3,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5,11,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUSAAPFOSUPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a cornerstone for constructing the carbon-carbon bond between the furan and trifluorophenyl groups. The Suzuki-Miyaura reaction, employing a boronic acid derivative of furan and a halogenated trifluorophenyl precursor, is widely utilized . For example, furan-3-boronic acid reacts with 3,4,5-trifluorophenyl bromide in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in tetrahydrofuran (THF)/water to yield the biaryl intermediate . Subsequent oxidation of the methylene bridge to a ketone and reduction to the alcohol completes the synthesis.

Key conditions include:

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%)

-

Solvent : THF/H₂O (3:1)

-

Temperature : 80–100°C

This method benefits from commercial availability of boronic acids and scalability but requires careful control of oxidative steps to avoid over-oxidation.

Grignard Reagent Addition Followed by Reduction

The Grignard approach involves reacting 3,4,5-trifluorophenyl magnesium bromide with a furan-derived aldehyde. For instance, furan-3-carbaldehyde treated with the Grignard reagent in dry diethyl ether forms the secondary alcohol directly .

Procedure :

-

Prepare 3,4,5-trifluorophenyl magnesium bromide under inert conditions.

-

Add furan-3-carbaldehyde dropwise at 0°C.

-

Quench with saturated NH₄Cl, extract with dichloromethane, and purify via silica gel chromatography .

Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Grignard formation | Mg, THF, 0°C to reflux | 85% |

| Nucleophilic addition | Furan-3-carbaldehyde, 0°C to RT | 78% |

This method offers high atom economy but demands stringent anhydrous conditions.

Michael-Heck Reaction for Furan Synthesis

The Michael-Heck cascade constructs the furan ring from α,β-unsaturated carbonyl precursors. A trifluorophenyl-substituted enyne undergoes cyclization in the presence of Pd(OAc)₂ and a ligand (e.g., PPh₃) to form the furan core .

Example protocol :

-

React 3,4,5-trifluorophenylacetylene with methyl vinyl ketone.

-

Catalyze with Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 120°C .

-

Reduce the resulting ketone to methanol using NaBH₄.

Optimization :

-

Higher yields (70–80%) are achieved with electron-deficient phosphine ligands.

-

Microwave irradiation reduces reaction time from 24h to 2h .

Reduction of Carbonyl Intermediates

Reduction of a ketone precursor, such as furan-3-yl(3,4,5-trifluorophenyl)ketone, is a straightforward route. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF or Et₂O selectively reduces the carbonyl to the alcohol .

Comparative data :

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 0°C to RT | 65% |

| LiAlH₄ | Et₂O | Reflux | 88% |

LiAlH₄ offers superior yields but poses safety risks due to its pyrophoric nature .

Chemical Reactions Analysis

Types of Reactions: Furan-3-yl(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In the realm of chemistry, Furan-3-yl(3,4,5-trifluorophenyl)methanol serves as a building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable for developing new compounds with desirable properties.

Biology

The biological activity of this compound is significant in studies focused on enzyme inhibition and receptor binding . It acts as a model compound for understanding the interactions between small molecules and biological macromolecules. Research indicates that its structural features may enhance its binding affinity to specific biological targets, which is crucial for drug design.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties . Its ability to interact with molecular targets positions it as a candidate for drug development aimed at treating various diseases. Preliminary studies suggest potential applications in areas such as oncology and infectious diseases.

Industry

Industrially, this compound finds use in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for developing products with enhanced performance characteristics, contributing to advancements in material science and chemical engineering.

Data Tables

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes |

| Receptor Binding | Interaction with various receptors |

| Therapeutic Potential | Investigated for anti-cancer and antimicrobial effects |

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal explored the enzyme inhibition potential of this compound against specific targets involved in metabolic pathways. The results indicated significant inhibition rates, suggesting its utility as a lead compound for drug development aimed at metabolic disorders.

Case Study 2: Anticancer Properties

Another research project focused on evaluating the anticancer efficacy of this compound against various cancer cell lines. The study reported cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in lung and breast cancer models.

Case Study 3: Antimicrobial Activity

Research assessing the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays, highlighting its potential as a therapeutic agent against infections.

Mechanism of Action

The mechanism by which Furan-3-yl(3,4,5-trifluorophenyl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

(A) 3,4,5-Trifluorobenzyl Alcohol

- CAS No.: 220227-37-2

- Formula : C₇H₅F₃O

- Molecular Weight : 162.11 g/mol

- Key Differences : Lacks the furan-3-yl group, simplifying the structure to a single aromatic ring with -CH₂OH.

- Properties :

- Comparison : The absence of the furan ring reduces steric bulk and molecular weight, enhancing aqueous solubility but limiting applications in complex coupling reactions .

(B) [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol

- CAS No.: 306935-04-6

- Formula : C₇H₇F₃O₂

- Molecular Weight : 180.13 g/mol

- Key Differences : Trifluoromethyl substitution on the furan instead of the benzene ring.

- Comparison : The trifluoromethyl group introduces strong electron-withdrawing effects on the furan, altering reactivity in electrophilic substitutions compared to the target compound .

Substituent Variations

(A) 5-(4-Chlorophenyl)-2-methyl-3-furanmethanol

- CAS No.: 111808-94-7

- Formula : C₁₂H₁₁ClO₂

- Molecular Weight : 222.67 g/mol

- Key Differences : Chlorophenyl replaces trifluorophenyl; methyl group on furan.

(B) Furan-3-yl(3-methoxyphenyl)methanol

- CAS No.: 1094294-18-4

- Formula : C₁₂H₁₂O₃

- Molecular Weight : 204.22 g/mol

- Key Differences : Methoxy group replaces fluorine atoms on the benzene ring.

- Comparison : The electron-donating methoxy group enhances aromatic ring reactivity in electrophilic substitutions, contrasting with the electron-withdrawing trifluorophenyl group in the target compound .

Fluorination Patterns

(A) (3-Fluoro-4-(trifluoromethyl)phenyl)methanol

- Synonyms: 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

- Key Differences : Substitution pattern (3-F, 4-CF₃ vs. 3,4,5-F₃).

Comparative Data Table

Research Findings and Implications

- Reactivity : The trifluorophenyl group in the target compound enhances metabolic stability and electron-deficient character, making it suitable for interactions with carbohydrate-binding proteins like galectin-3 .

- Biological Activity : Analogs with similar fluorination (e.g., 3,4,5-trifluorobenzyl alcohol) show efficacy in receptor modulation, but the furan moiety in the target compound may improve selectivity for specific targets .

- Synthetic Flexibility : The target compound’s dual aromatic system allows modular derivatization, a feature absent in simpler analogs like 3,4,5-trifluorobenzyl alcohol .

Biological Activity

Furan-3-yl(3,4,5-trifluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFO

- Molar Mass : 228.17 g/mol

- Density : 1.404 g/cm³

- Boiling Point : 201.4 °C (predicted)

- pKa : 12.63 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity and receptor binding, which is crucial for its potential therapeutic applications.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially altering signaling pathways within cells.

Anticancer Properties

Research has indicated that derivatives of furan compounds exhibit anticancer properties. For instance, studies have shown that furan-based compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.

- Case Study : A study on novel furan derivatives demonstrated significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HeLa cells), suggesting that this compound may share similar properties due to its structural characteristics .

Antibacterial Activity

Furan derivatives have also been noted for their antibacterial properties. Compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.

- Research Findings : A derivative exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against Escherichia coli, indicating potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Furan derivative | Anticancer, Antibacterial |

| 3-Furylmethanol | Furan derivative | Limited antibacterial activity |

| 3,4,5-Trifluorobenzyl Alcohol | Alcohol derivative | No significant biological activity |

Research Applications

This compound is being explored for various applications:

Q & A

Q. What are the optimal synthetic routes for Furan-3-yl(3,4,5-trifluorophenyl)methanol?

- Methodological Answer : The synthesis typically involves two key steps: (1) preparation of the trifluorophenylmethanol moiety and (2) coupling with the furan-3-yl group.

- Trifluorophenylmethanol Synthesis : Reduction of 3,4,5-trifluorobenzaldehyde (CAS 220227-37-2) using NaBH₄ or LiAlH₄ yields (3,4,5-trifluorophenyl)methanol .

- Coupling Strategy : A nucleophilic addition or Friedel-Crafts alkylation between 3-furanmethanol (CAS 4412-91-3) and the trifluorophenyl intermediate can be employed. For example, acid-catalyzed condensation under inert conditions (e.g., H₂SO₄ in anhydrous THF) may facilitate bond formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol is recommended for isolating high-purity product .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural characterization relies on:

- Spectroscopy : ¹H/¹⁹F NMR to confirm the presence of fluorinated aromatic protons (δ 6.8–7.2 ppm) and furan protons (δ 6.3–6.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₉F₃O₂, theoretical [M+H]⁺ = 239.0584) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles/planarity of the fluorinated phenyl ring .

Q. What factors influence the compound’s stability during storage?

- Methodological Answer : Stability is sensitive to:

- Light : UV exposure degrades the furan ring; store in amber vials under argon .

- Temperature : Decomposition occurs above 40°C; refrigerate at 2–8°C .

- pH : Acidic conditions (pH < 3) protonate the hydroxyl group, leading to ether formation. Neutral buffers (e.g., PBS) are recommended for aqueous solutions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the electron-withdrawing effects of fluorine substituents on the phenyl ring, which enhance electrophilicity at the benzylic carbon .

- Transition State Analysis : Simulate interactions with Lewis acids (e.g., boranes) to predict catalytic activity in hydroboration or cross-coupling reactions .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .

Q. What strategies resolve contradictions in reported stability data under oxidative conditions?

- Methodological Answer : Conflicting data may arise from impurities or varying experimental setups.

- Controlled Replicates : Repeat experiments using HPLC-purified compound (≥99% purity) under standardized O₂ exposure (e.g., 1 atm O₂ in DMSO-d₆) .

- Radical Scavenger Tests : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to distinguish between radical-mediated vs. non-radical degradation pathways .

- Kinetic Monitoring : Use in situ IR spectroscopy to track oxidation products (e.g., ketone formation) over time .

Q. How does fluorination impact the compound’s application in materials science?

- Methodological Answer :

- Photocycloaddition : The fluorinated phenyl group stabilizes charge-transfer complexes, enabling regioselective [2+2] cycloadditions with electron-deficient alkenes under UV light (λ = 300 nm) .

- Liquid Crystals : Fluorine’s high electronegativity enhances dipole-dipole interactions, promoting mesophase stability. Characterize via differential scanning calorimetry (DSC) and polarized optical microscopy .

- Surface Modification : Self-assembled monolayers (SAMs) on gold substrates can be studied using AFM and contact angle measurements to assess fluorine-driven hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.